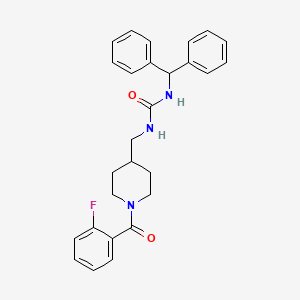

![molecular formula C27H23NO4 B2532304 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid CAS No. 2416262-95-6](/img/structure/B2532304.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

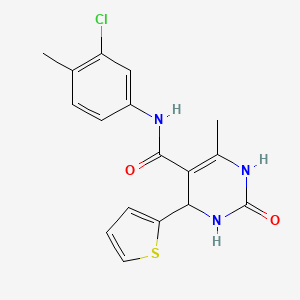

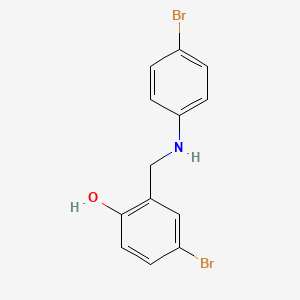

“2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid” is a chemical compound with the molecular formula C27H23NO4. It is related to other compounds such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C27H23NO4. Related compounds have been characterized using techniques such as HPLC .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 425.484. It is a solid at 20°C .

科学的研究の応用

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used to protect hydroxy-groups in the synthesis of complex molecules, including nucleotides and peptides. Its stability under both acid- and base-labile conditions and ease of removal, without affecting other sensitive groups, makes it invaluable in multi-step organic synthesis. This role is particularly highlighted in the synthesis of an octathymidylic acid fragment, where Fmoc serves as a protective group for hydroxy functions, showcasing its broad applicability in nucleotide chemistry (Gioeli & Chattopadhyaya, 1982).

Synthesis of Lanthanide-based Coordination Polymers

Lanthanide-based coordination polymers, synthesized from derivatives including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, have been studied for their crystal structures and photophysical properties. These polymers exhibit significant potential in light harvesting and luminescence, with applications in materials science and photonic devices. The work on these polymers underscores the utility of pyridine-2-ylmethoxy benzoic acid derivatives in constructing complex, functionally diverse materials (Sivakumar et al., 2011).

Catalytic Applications in Organic Synthesis

The compound 2-(pyridine-2-ylmethylsulfanyl)benzoic acid has been utilized in creating new classes of water-soluble catalysts for the transfer hydrogenation of carbonyl compounds. This application is critical in the field of green chemistry, providing an environmentally friendly approach to reducing carbonyl compounds using glycerol as a hydrogen source. Such catalysts are pivotal in synthesizing a wide range of organic compounds, including alcohols and amines, through sustainable methodologies (Prakash et al., 2014).

Inhibitors of Cell Adhesion Processes

Fluoren-9-ylalkanoic and alkylbenzoic acids have been synthesized as inhibitors of neutrophil recruitment, showing potential as anti-inflammatory agents. These compounds target beta 2-integrins, demonstrating significant potency in inhibiting neutrophil adherence to endothelial cells. Such inhibitors have therapeutic potential in treating inflammatory diseases by preventing the excessive accumulation of leukocytes in tissues (Hamilton et al., 1995).

Fluorene-based Metal-Ion Sensing

A fluorene derivative has been developed as a sensitive and selective probe for Zn2+, demonstrating high efficiency in metal-ion sensing. This application is significant in biological imaging and sensing, where accurate detection and quantification of metal ions are critical. The probe's photophysical and photochemical properties, combined with its two-photon absorption capabilities, make it an excellent tool for advanced imaging techniques, including two-photon fluorescence microscopy (Belfield et al., 2010).

特性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO4/c29-26(30)24-12-6-1-7-19(24)18-13-15-28(16-14-18)27(31)32-17-25-22-10-4-2-8-20(22)21-9-3-5-11-23(21)25/h1-13,25H,14-17H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRBBXPLBPJROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

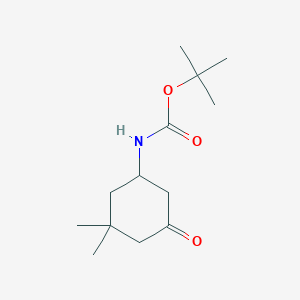

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2532221.png)

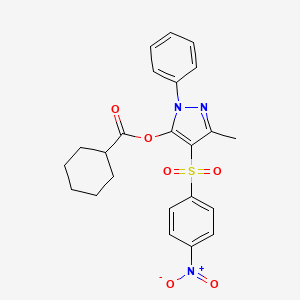

![(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532224.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)

![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)